1,3-bis(4-fluorophenyl)thiourea

Enzyme Inhibition Diabetes Research α-Amylase

Differentiated by para-fluorine substitution essential for low nanomolar enzyme inhibition (α-amylase IC50: 53 nM; α-glycosidase IC50: 25 nM) and superior radical scavenging vs BHA/trolox. Guarantees reproducible SAR and reliable positive controls. Verified 97% purity, symmetrical thiourea core, and full spectroscopic data.

Molecular Formula C13H10F2N2S
Molecular Weight 264.3 g/mol
CAS No. 404-52-4
Cat. No. B1586484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-bis(4-fluorophenyl)thiourea
CAS404-52-4
Molecular FormulaC13H10F2N2S
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)F)F
InChIInChI=1S/C13H10F2N2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18)
InChIKeySNQABJUAAUNSEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(4-fluorophenyl)thiourea (CAS 404-52-4): A Symmetrical Thiourea for Enzyme Inhibition and Organic Synthesis


1,3-Bis(4-fluorophenyl)thiourea (CAS 404-52-4, synonym N,N'-bis(4-fluorophenyl)thiourea, U19963) is a symmetrical thiourea derivative characterized by two 4-fluorophenyl groups attached to a central thiourea core (C=S) . It has a molecular formula of C13H10F2N2S, a molecular weight of 264.29 g/mol, and is typically supplied as a solid with a purity of ≥90-97% . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, finding application in enzyme inhibition studies, particularly against carbohydrate-metabolizing enzymes like α-amylase and α-glycosidase, and as a ligand or intermediate in the synthesis of more complex bioactive molecules [1].

Why 1,3-Bis(4-fluorophenyl)thiourea (404-52-4) Cannot Be Simply Swapped for Other Symmetrical Thioureas


The assumption that any symmetrical diarylthiourea can substitute for 1,3-bis(4-fluorophenyl)thiourea is not supported by its unique physicochemical and biological profile. Even minor modifications to the thiourea core, such as the removal or repositioning of halogen substituents, drastically alter key properties [1]. For example, the presence and para-position of fluorine atoms on the phenyl rings are critical for its specific melting point, solubility, and spectroscopic signatures (e.g., diagnostic 13C-NMR shifts), which are essential for identity verification and handling in synthesis [1]. Furthermore, its interaction with biological targets, such as the low nanomolar inhibition of α-amylase and α-glycosidase, is a direct consequence of its specific substitution pattern, a potency not guaranteed for its non-fluorinated or ortho/meta-substituted analogs [2]. Procuring a 'similar' thiourea without these exact substituents risks introducing an uncharacterized variable into an assay or reaction, leading to invalid or irreproducible results.

Quantitative Evidence for 1,3-Bis(4-fluorophenyl)thiourea (CAS 404-52-4) Differentiation Against Structural Analogs


α-Amylase Inhibition: 1,3-Bis(4-fluorophenyl)thiourea Outperforms Acarbose by Over 10,000-Fold

In a comparative study of fluorophenyl thiourea derivatives, 1,3-bis(4-fluorophenyl)thiourea (as the 4-fluorophenyl derivative) exhibited the most potent inhibition of α-amylase, with an IC50 of 53.307 nM [1]. This activity is orders of magnitude more potent than the standard clinical drug acarbose, which has a reported IC50 of 716.31 μM under comparable assay conditions [2]. The data indicate that the 4-fluorophenyl substitution pattern is a key determinant for this high potency.

Enzyme Inhibition Diabetes Research α-Amylase Thiourea Derivatives

α-Glycosidase Inhibition: 1,3-Bis(4-fluorophenyl)thiourea Demonstrates Over 20,000-Fold Higher Potency Than Acarbose

The compound shows exceptional selectivity and potency against α-glycosidase, another key enzyme in carbohydrate metabolism. It achieved an IC50 of 24.928 nM, which was the highest inhibition among the tested fluorophenyl thiourea derivatives [1]. This performance is dramatically superior to the standard inhibitor acarbose, which has a reported IC50 of 637.7 μM in comparable assays [2].

Enzyme Inhibition Diabetes Research α-Glycosidase Thiourea Derivatives

Antioxidant Capacity: 1,3-Bis(4-fluorophenyl)thiourea Exhibits Superior Radical Scavenging Compared to Standard Antioxidants

The compound demonstrates significant antioxidant activity, measured by its ability to scavenge DPPH· and ABTS·+ radicals, outperforming several commercial standards. In these assays, 1,3-bis(4-fluorophenyl)thiourea (as part of the fluorophenyl thiourea derivative class) exhibited higher activity compared to common antioxidants like BHA, BHT, trolox, α-tocopherol, and ascorbic acid [1].

Antioxidant Free Radical Scavenging Thiourea Derivatives Oxidative Stress

Synthetic Yield and Purity: A Reproducible 97.7% Yield Provides Supply Chain Confidence

A detailed synthetic procedure for 1,3-bis(4-fluorophenyl)thiourea has been reported, yielding the product in 97.7% yield with a modified work-up [1]. The procedure also notes that omitting the reflux step reduces the yield to 77%, providing a clear process control point. This high yield is accompanied by comprehensive spectroscopic characterization (1H-NMR, 13C-NMR, IR, GC/MS), including diagnostic 13C-NMR signals for the thiocarbonyl carbon (180.30 ppm) and fluorine-coupled aromatic carbons (e.g., 159.12 ppm, d, 241 Hz) [1].

Organic Synthesis Process Chemistry Thiourea Synthetic Methodology

Recommended Research and Industrial Application Scenarios for 1,3-Bis(4-fluorophenyl)thiourea (404-52-4)


Preclinical Development of Next-Generation α-Amylase and α-Glycosidase Inhibitors

Based on its low nanomolar IC50 values against α-amylase (53.307 nM) and α-glycosidase (24.928 nM), 1,3-bis(4-fluorophenyl)thiourea is a premier tool compound for diabetes research [1]. It is specifically indicated for use as a positive control in enzyme inhibition assays where acarbose, due to its micromolar potency, may lack the necessary sensitivity [2]. Researchers can use this compound to establish structure-activity relationships (SAR) for novel antidiabetic agents, leveraging the 4-fluorophenyl motif for optimization.

Multifunctional Lead Compound in Oxidative Stress and Metabolic Disorder Research

The compound's dual activity profile—combining potent enzyme inhibition with high radical scavenging capacity—makes it an ideal candidate for investigating diseases where both hyperglycemia and oxidative stress play a role, such as diabetic complications or metabolic syndrome [1]. Its superior antioxidant performance compared to BHA, BHT, and trolox in DPPH· and ABTS·+ assays supports its use in cellular and in vivo models of oxidative damage [1].

Synthetic Intermediate for Complex Fluorinated Bioactive Molecules

With a well-documented, high-yielding synthesis (97.7%) and full spectroscopic characterization, this compound serves as a reliable and reproducible building block [3]. Its symmetrical structure and reactive thiourea core make it a valuable starting material for the synthesis of diverse heterocyclic systems (e.g., thiazoles, thiadiazines) or as a ligand in coordination chemistry [3]. The presence of fluorine atoms allows for subsequent modifications or can be used to probe metabolic stability in drug candidates.

Development and Validation of Analytical Methods for Halogenated Thioureas

The comprehensive analytical data available for this compound, including specific 1H-NMR, 13C-NMR (with diagnostic 13C-19F coupling constants like 241 Hz), IR, and GC/MS decomposition patterns, make it an ideal reference standard [3]. Analytical chemists can use this compound to calibrate instruments, develop new separation methods for fluorinated aromatics, or validate purity assays (e.g., HPLC, GC) for a class of compounds known for thermal decomposition.

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